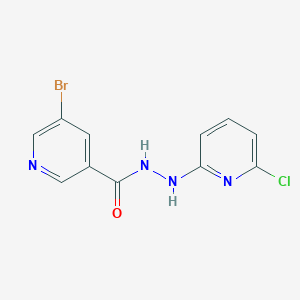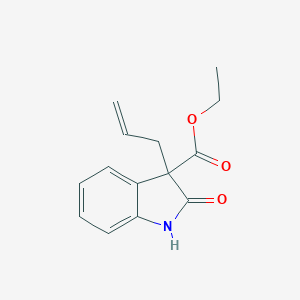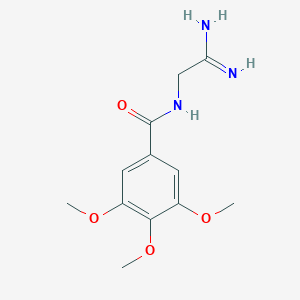
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a benzodioxole group, a chlorinated aniline, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzodioxole Group: Starting with a catechol derivative, the benzodioxole ring can be formed via cyclization with formaldehyde under acidic conditions.
Chlorination of Aniline: The aniline derivative can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the aniline derivative.
Final Coupling: The benzodioxole and chlorinated aniline derivatives can be coupled using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The chlorinated aniline moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aniline ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzodioxole and morpholine groups could play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-chloroaniline: Similar structure but lacks the morpholine ring.
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3-chloro-4-(piperidin-4-yl)aniline: Similar structure but contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE distinguishes it from similar compounds. This ring can significantly influence the compound’s chemical reactivity and biological activity, making it unique for specific applications.
Propriétés
Formule moléculaire |
C18H19ClN2O3 |
|---|---|
Poids moléculaire |
346.8g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-10-14(2-3-16(15)21-5-7-22-8-6-21)20-11-13-1-4-17-18(9-13)24-12-23-17/h1-4,9-10,20H,5-8,11-12H2 |
Clé InChI |
WCFCHPLECYPJIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-1-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2(1H)-one](/img/structure/B503473.png)
![3-{4-nitrobenzyl}-2H-pyrido[2,3-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B503474.png)
![methyl 4-(2,4-dioxo-2H-pyrido[2,3-e][1,3]oxazin-3(4H)-yl)-2-butenoate](/img/structure/B503476.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-1-phenylethanone](/img/structure/B503479.png)






![2-{[(2-aminophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503493.png)

![[2-(methylsulfanyl)-1H-indol-3-yl]acetonitrile](/img/structure/B503497.png)
